molecular formula C5H8ClNS B14699261 Pyrrolidine-1-carbothioyl chloride CAS No. 19009-42-8

Pyrrolidine-1-carbothioyl chloride

Cat. No.: B14699261
CAS No.: 19009-42-8
M. Wt: 149.64 g/mol
InChI Key: DVBNKOCFSACJNH-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carbothioyl chloride is a specialized organic compound that serves as a versatile building block in synthetic organic chemistry. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle, which is a common structural motif in pharmaceuticals and natural alkaloids due to its significant biological relevance . The reactive carbothioyl chloride group makes this compound a valuable reagent for introducing the pyrrolidine-1-carbothioyl moiety into target molecules, facilitating the synthesis of various derivatives such as thioamides and carbodithioates. Researchers utilize this compound in the development of novel substances, leveraging the pyrrolidine ring's properties as a compact, saturated secondary amine . It is strictly for research and development purposes in laboratory settings. Proper handling procedures are essential as it is likely moisture sensitive and may pose hazards similar to other acid chlorides.

Properties

CAS No.

19009-42-8

Molecular Formula

C5H8ClNS

Molecular Weight

149.64 g/mol

IUPAC Name

pyrrolidine-1-carbothioyl chloride

InChI

InChI=1S/C5H8ClNS/c6-5(8)7-3-1-2-4-7/h1-4H2

InChI Key

DVBNKOCFSACJNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine-1-carbothioyl chloride can be synthesized through the reaction of pyrrolidine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction is as follows:

Pyrrolidine+ThiophosgenePyrrolidine-1-carbothioyl chloride+Hydrogen chloride\text{Pyrrolidine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} Pyrrolidine+Thiophosgene→Pyrrolidine-1-carbothioyl chloride+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-1-carbothioyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbamides.

    Hydrolysis: In the presence of water, it hydrolyzes to form pyrrolidine and carbonyl sulfide.

    Reduction: It can be reduced to pyrrolidine-1-carbothioyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, tetrahydrofuran

    Reducing Agents: Lithium aluminum hydride

Major Products

    Thiocarbamates: Formed from the reaction with alcohols

    Thiocarbamides: Formed from the reaction with amines

    Pyrrolidine-1-carbothioyl hydride: Formed from reduction reactions

Scientific Research Applications

Pyrrolidine-1-carbothioyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carbothioyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various synthetic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Pyrrolidine-1-carbothioyl chloride with analogous reagents listed in , focusing on functional groups, applications, and structural differences:

Compound Name Functional Group CAS Number Primary Applications
This compound Thiocarbonyl chloride (-C(=S)Cl) N/A Thiocarbamoylation, nucleophilic reactions
1-Pyrrolidinecarbonyl chloride Carbonyl chloride (-C(=O)Cl) N/A Acylation, peptide synthesis
N,N-Bis-Boc-N-allylamine Boc-protected amine 115269-99-3 Amine protection, intermediates in synthesis
Boc-L-beta-Homoalanine Boc-protected amino acid 158851-30-0 Peptide synthesis, chiral building blocks

Key Differences:

Reactivity :

  • This compound’s thiocarbonyl group is more electrophilic than the carbonyl group in 1-Pyrrolidinecarbonyl chloride, enabling faster reactions with nucleophiles like amines or thiols.
  • Boc-protected amines (e.g., N,N-Bis-Boc-N-allylamine) are inert toward electrophiles but designed for controlled deprotection in multi-step syntheses.

Applications :

  • Thiocarbamoyl chlorides are specialized for introducing sulfur-containing motifs, whereas Boc-protected compounds serve as temporary protective groups for amines.

Stability :

  • Thiocarbonyl chlorides are generally less stable than carbonyl chlorides due to sulfur’s lower electronegativity, requiring stringent storage conditions (e.g., anhydrous, low-temperature environments).

Research Findings and Limitations

  • Synthetic Utility : While 1-Pyrrolidinecarbonyl chloride is commercially available in scalable quantities (), data on this compound’s synthesis or stability are absent in the provided evidence. This gap highlights the need for further studies on thiocarbamoyl chlorides’ reactivity profiles.
  • Structural Analog Gaps : The evidence lacks direct comparisons with other thiocarbamoyl chlorides (e.g., piperidine-1-carbothioyl chloride), limiting a comprehensive analysis.

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